Penconazole
Overview
Description
1-[2-(2,4-dichlorophenyl)pentyl]1,2,4-triazole is a member of the classof triazoles that is 1,2,4-triazole substituted at position 1 by a 2-(2,4-dichlorophenyl)pentyl group. It is a dichlorobenzene and a member of triazoles.
Topaz is a mineral with formula of Al2SiO4F2. The IMA symbol is Tpz.
Mechanism of Action
Target of Action
Penconazole, a triazole fungicide, primarily targets the sterol 14α-demethylase (CYP51) in fungal ergosterol biosynthetic pathways . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
This compound acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol by inhibiting the activity of sterol 14α-demethylase . This disruption prevents the formation of fungal cell membranes, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to a deficiency in fungal cell membrane formation . This disruption in the pathway results in the death of the fungus .
Pharmacokinetics
It is absorbed through the leaves and translocated acropetally .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to the failure of the fungal cell membrane to form, resulting in the death of the fungus . This makes this compound effective in controlling various fungal diseases, including powdery mildew, pome fruit scab, and others .
Action Environment
This compound is stable to hydrolysis and temperatures up to 350℃ . It is used in a variety of environments, including agriculture and horticulture, to control fungal diseases of various crops, including fruits, vegetables, grains, ornamentals, and turf grasses . The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Penconazole inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi, thus controlling pathogenic ascomycete and basidiomycete patients .
Cellular Effects
This compound has been shown to have destructive effects on esterase mechanisms by inhibiting acetylcholinesterase (AChE) and carboxylesterase (CaE) activities . It also causes significant increases in all antioxidant parameters (superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), reduced glutathione (GSH), malondialdehyde (MDA)) .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ergosterol biosynthesis, an essential component of fungal biological membranes . This is achieved by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .
Temporal Effects in Laboratory Settings
In earthworms, the biota-sediment accumulation factor (BSAF) of this compound reaches its maximum within 1 day, and then decreases slowly . It reached its lowest value after 14 days of this compound exposure and then rose again .
Dosage Effects in Animal Models
The 96-h LC 50 value of this compound was detected as 18.7 mg L −1 in crayfish . Four concentrations of this compound (18.7 mg L −1, 9.35 mg L −1, 4.68 mg L −1, 2.34 mg L −1) were applied to crayfish for 96 h .
Metabolic Pathways
This compound is involved in the metabolic pathway that inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .
Transport and Distribution
This compound is usually sprayed directly onto plants and quickly absorbed and distributed inside the plant leaves . Due to drift during application, rain washes the pesticide on the leaves, the leaves of the plants fall on the soil, and this compound could reach the soil and water .
Subcellular Localization
Given its role in inhibiting the biosynthesis of sterols in the cell membrane of fungi, it can be inferred that this compound likely interacts with the cell membrane and associated structures .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPZYKAUNRMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042260 | |
Record name | Penconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66246-88-6 | |
Record name | Penconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66246-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penconazole [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066246886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UN9F9ZJ43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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